N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide
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Overview
Description
N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Indazole derivatives, which this compound is a part of, are known to interact with a variety of biological targets, including g-protein-coupled receptors .
Mode of Action
It’s known that indazole derivatives can exhibit antimicrobial and anti-inflammatory activities . They can inhibit the growth of various pathogens, including protozoa and yeasts . Furthermore, some indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Pharmacokinetics
Indazole derivatives are known to possess various biological activities, suggesting they have suitable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound has been found to exhibit antiprotozoal activity and, in most cases, is more potent than the reference drug metronidazole . For instance, one of the indazole derivatives was found to be 12.8 times more active than metronidazole against G. intestinalis . Furthermore, two 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition against Candida albicans and Candida glabrata .
Action Environment
It’s known that the biological activity of indazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide typically involves the reaction of 4-chlorophenylhydrazine with a suitable indazole precursor under specific reaction conditions. One common method involves the Fischer indole synthesis, where the reaction is carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indazole derivatives with different functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Comparison with Similar Compounds
N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide can be compared with other indazole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug with a different mechanism of action.
Celecoxib: Another anti-inflammatory drug with a distinct chemical structure and therapeutic profile
Properties
IUPAC Name |
N-(4-chlorophenyl)-4,5-dihydrobenzo[g]indazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-14-7-9-15(10-8-14)20-18(23)22-11-13-6-5-12-3-1-2-4-16(12)17(13)21-22/h1-4,7-11H,5-6H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESPFZGOQLAAAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN(N=C2C3=CC=CC=C31)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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